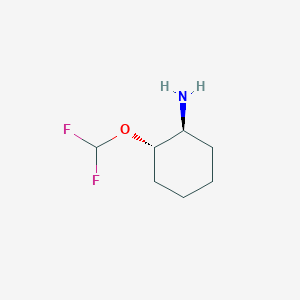
(1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine is a chiral amine compound characterized by the presence of a difluoromethoxy group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent.
Formation of the Amine:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.
Scientific Research Applications
(1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites effectively. The amine group interacts with receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-(difluoromethoxy)cyclohexan-1-amine: A stereoisomer with different spatial arrangement.
(1S,2S)-2-(methoxy)cyclohexan-1-amine: Similar structure but with a methoxy group instead of difluoromethoxy.
(1S,2S)-2-(trifluoromethoxy)cyclohexan-1-amine: Contains a trifluoromethoxy group, offering different chemical properties.
Uniqueness
(1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the design of molecules with specific biological activities and physical properties.
Properties
Molecular Formula |
C7H13F2NO |
|---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
(1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h5-7H,1-4,10H2/t5-,6-/m0/s1 |
InChI Key |
DOMHTRAXANSGMB-WDSKDSINSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)OC(F)F |
Canonical SMILES |
C1CCC(C(C1)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















